

3-(Dimethoxymethyl)-1H-pyrazole CAS number and molecular weight

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Compound of Interest

Compound Name: 3-(Dimethoxymethyl)-1H-pyrazole

Cat. No.: B049773

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Technical Guide: 3-(Dimethoxymethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-(Dimethoxymethyl)-1H-pyrazole**, a heterocyclic organic compound. The document details its chemical identity, synthesis, and potential applications based on the chemistry of pyrazole derivatives.

Compound Identification

3-(Dimethoxymethyl)-1H-pyrazole is a derivative of pyrazole where the hydrogen at position 3 is substituted with a dimethoxymethyl group. This functional group is the dimethyl acetal of a formyl group.

Identifier	Value	Source
Chemical Name	3-(Dimethoxymethyl)-1H-pyrazole	-
CAS Number	111573-59-2	[1]
Molecular Formula	C6H10N2O2	Calculated
Molecular Weight	142.16 g/mol	Calculated
Purity	96%	[1]

Physicochemical Properties

Detailed experimental physicochemical data for **3-(Dimethoxymethyl)-1H-pyrazole** is not readily available in the public domain. However, based on its structure, it is expected to be a stable compound under standard conditions. The pyrazole ring is aromatic, conferring stability, while the acetal group is stable under neutral and basic conditions but can be hydrolyzed to the corresponding aldehyde under acidic conditions.

Synthesis

The synthesis of **3-(Dimethoxymethyl)-1H-pyrazole** typically involves a two-step process starting from a suitable precursor. A common route is the synthesis of pyrazole-3-carbaldehyde followed by the protection of the aldehyde group as a dimethyl acetal.

Synthesis of Pyrazole-3-carbaldehyde

Several methods have been reported for the synthesis of pyrazole-3-carbaldehydes. One of the most common methods is the Vilsmeier-Haack reaction.[2][3][4]

Experimental Protocol: Vilsmeier-Haack reaction for Pyrazole-3-carbaldehyde

This protocol is a general representation and may require optimization for specific substrates.

- **Reagent Preparation:** The Vilsmeier reagent is prepared by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0 °C with stirring.

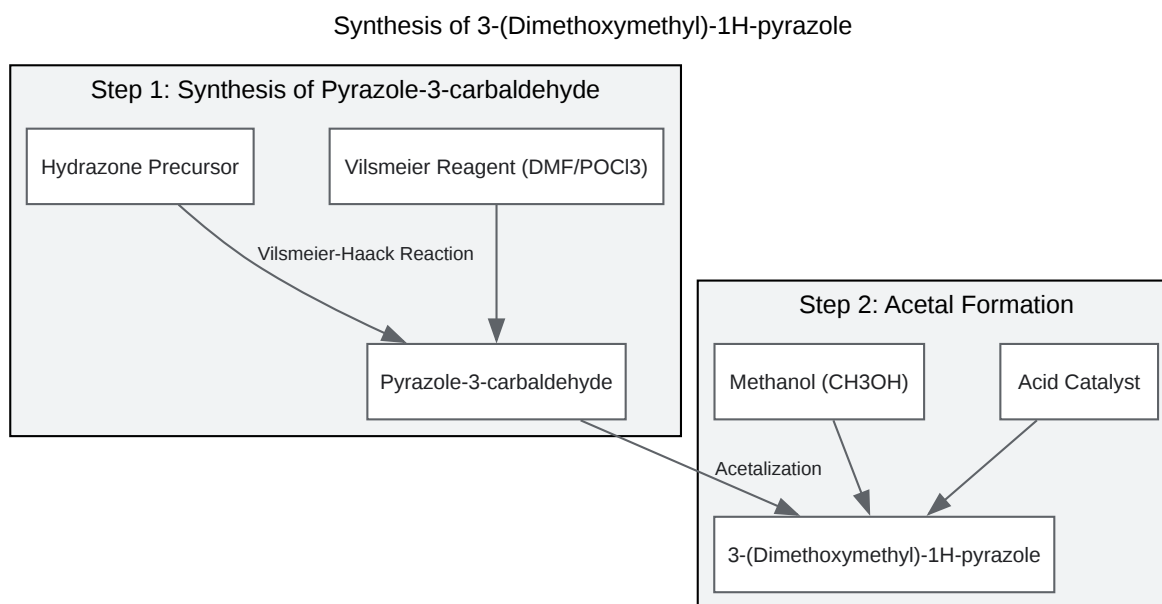
- **Reaction:** The appropriate hydrazone precursor is added to the Vilsmeier reagent.
- **Cyclization:** The reaction mixture is heated to promote cyclization and formation of the pyrazole-4-carbaldehyde.^{[3][4]}
- **Work-up:** The reaction is quenched with ice water and neutralized with a base (e.g., sodium hydroxide or sodium carbonate).
- **Extraction and Purification:** The product is extracted with an organic solvent and purified by column chromatography or recrystallization.

Acetal Formation

The aldehyde group of pyrazole-3-carbaldehyde can be protected as a dimethyl acetal to yield **3-(Dimethoxymethyl)-1H-pyrazole**.

Experimental Protocol: Dimethyl Acetal Formation

- **Reaction Setup:** Pyrazole-3-carbaldehyde is dissolved in methanol.
- **Catalyst:** A catalytic amount of a suitable acid (e.g., hydrochloric acid, p-toluenesulfonic acid) is added.
- **Reaction:** The mixture is stirred at room temperature or gently heated. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Neutralization:** Upon completion, the reaction is neutralized with a weak base (e.g., sodium bicarbonate).
- **Isolation:** The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to afford the desired product.



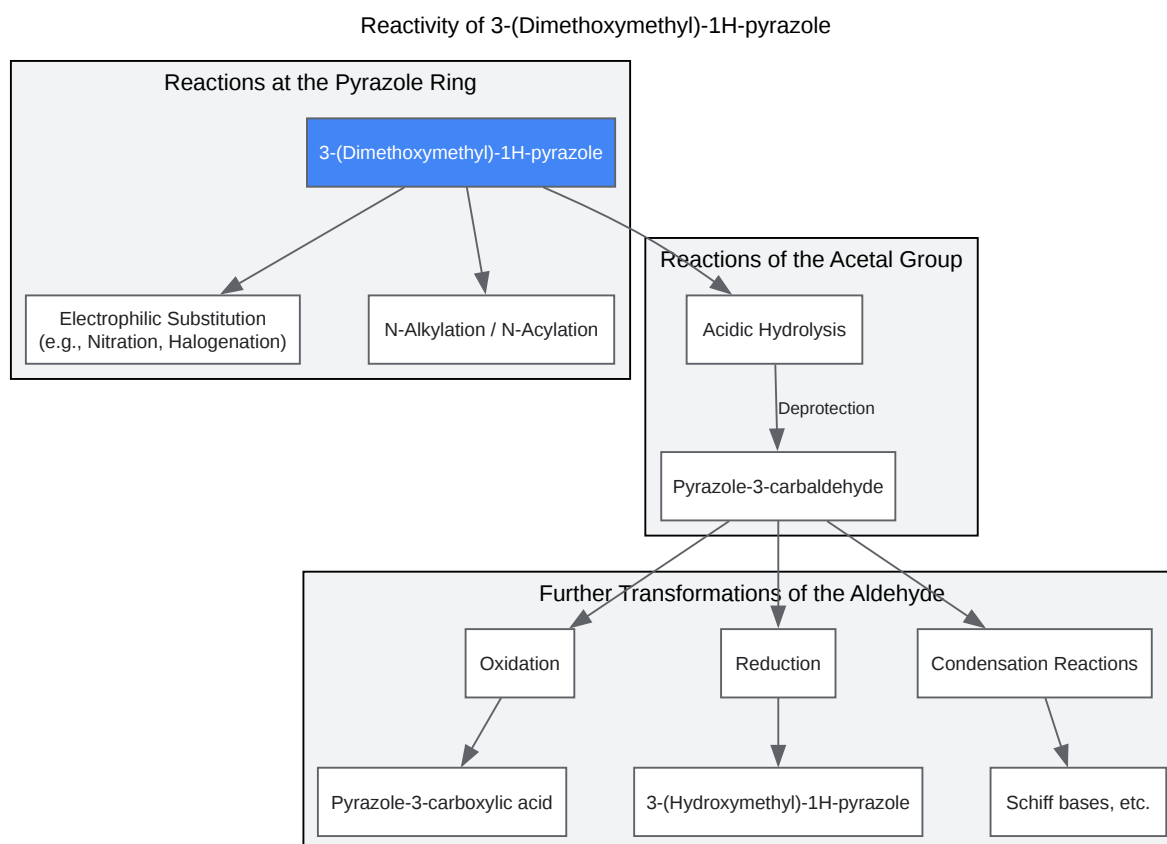
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Caption: General synthetic workflow for **3-(Dimethoxymethyl)-1H-pyrazole**.

Chemical Reactivity

The reactivity of **3-(Dimethoxymethyl)-1H-pyrazole** is characterized by the interplay of the aromatic pyrazole ring and the dimethoxymethyl substituent.

- Pyrazole Ring:** The pyrazole ring can undergo electrophilic substitution reactions, although it is generally less reactive than pyrrole and furan. The position of substitution is influenced by the existing substituent and the reaction conditions. The nitrogen atoms of the pyrazole ring can also be alkylated or acylated.
- Dimethoxymethyl Group:** This group is an acetal and serves as a protecting group for the aldehyde functionality. It is stable to basic and nucleophilic reagents but can be readily hydrolyzed back to the aldehyde under acidic conditions. This allows for the selective unmasking of the aldehyde for further functionalization.



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Caption: Logical relationship of the reactivity of **3-(Dimethoxymethyl)-1H-pyrazole**.

Applications in Research and Development

While specific applications for **3-(Dimethoxymethyl)-1H-pyrazole** are not extensively documented, its structure as a functionalized pyrazole suggests its potential utility as a building block in medicinal chemistry and materials science. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5]

The "dimethoxymethyl" group can be deprotected to the aldehyde, which is a versatile functional group for further chemical transformations. This makes **3-(Dimethoxymethyl)-1H-pyrazole** a valuable intermediate for the synthesis of more complex pyrazole-containing molecules for drug discovery and other applications.

Safety and Handling

Specific toxicity data for **3-(Dimethoxymethyl)-1H-pyrazole** is not available. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. All chemical manipulations should be performed by trained personnel in a controlled laboratory setting.

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References

- 1. molbase.com [molbase.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. jocpr.com [jocpr.com]
- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
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